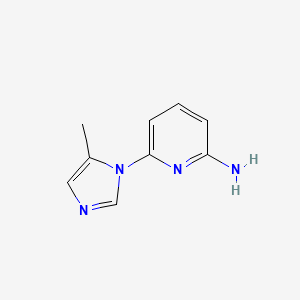

6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

6-(5-methylimidazol-1-yl)pyridin-2-amine |

InChI |

InChI=1S/C9H10N4/c1-7-5-11-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3,(H2,10,12) |

InChI Key |

WDOOUOLINWRFDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CN1C2=CC=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.

Substitution Reaction: The methyl group is introduced to the imidazole ring through a substitution reaction using methyl iodide.

Coupling with Pyridine: The final step involves coupling the methylated imidazole with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine for halogenation, nitric acid for nitration.

Major Products

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Signal Pathways: It may affect cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, by inhibiting the phosphorylation of key proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Derivatives

1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine

- Structure : A fused imidazo[4,5-b]pyridine core with a phenyl group at position 6 and a methyl group at position 1 of the imidazole .

- Key Differences: The fused ring system (imidazo[4,5-b]pyridine vs. pyridine-imidazole linkage) alters aromatic conjugation and planarity. Steric effects from the fused ring may hinder binding to flat enzymatic pockets.

{1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine

- Structure : A benzimidazole core linked to a pyridine-imidazole system with trifluoromethyl substituents .

- The benzimidazole scaffold introduces a larger π-system, which may enhance stacking interactions in protein binding. The ether linkage (pyridin-4-yloxy) adds conformational flexibility compared to the direct pyridine-imidazole bond in the target compound.

Pyridine-Based Analogues with Varied Substituents

6-(1H-Pyrazol-1-yl)pyridin-3-amine

- Structure : Pyridine with a pyrazole substituent at position 6 and an amine at position 3 .

- Key Differences: Pyrazole is less basic than imidazole, altering pH-dependent solubility and hydrogen-bonding capacity. The amine group at position 3 (vs.

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

Benzimidazole Derivatives with Complex Substituents

I-BET469

- Structure: A benzimidazole derivative with morpholino and dimethoxypropan-2-yl groups .

- Key Differences: Bulky substituents improve target specificity (e.g., bromodomain inhibition) but reduce bioavailability.

Comparative Analysis Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Inferred Properties |

|---|---|---|---|---|

| 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine | Pyridine-imidazole | 5-Methylimidazole, 2-amine | ~175 | Moderate solubility, balanced H-bonding |

| 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | Fused imidazo[4,5-b]pyridine | Phenyl, 1-methyl | ~250 | Hydrophobic, rigid planar structure |

| {1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine | Benzimidazole-pyridine-imidazole | Trifluoromethyl, ether linkage | ~546 | High metabolic stability, low solubility |

| 6-(1H-Pyrazol-1-yl)pyridin-3-amine | Pyridine-pyrazole | Pyrazole, 3-amine | ~160 | Reduced basicity, versatile H-bonding |

| I-BET469 | Benzimidazole-morpholino | Morpholino, dimethoxypropan-2-yl | ~426 | High specificity, improved solubility |

Research Implications

- Electronic Effects : The 5-methyl group on the imidazole in the target compound provides electron-donating properties, enhancing π-π interactions compared to electron-withdrawing trifluoromethyl groups in patent examples .

- Solubility vs. Stability : Simpler structures (e.g., the target compound) may offer better aqueous solubility but require derivatization to improve metabolic stability.

- Biological Activity : Fused-ring systems (e.g., imidazo[4,5-b]pyridine) often exhibit stronger binding to flat enzymatic pockets, while flexible linkers (e.g., ethers in ) allow adaptive binding .

Biological Activity

6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with a 5-methyl imidazole group. This unique configuration contributes to its reactivity and biological activity.

Molecular Formula

- Molecular Formula : CHN

- Molecular Weight : Approximately 174.21 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antitumor Activity : It has shown potential in inhibiting cancer cell proliferation.

- Antibacterial Properties : The compound may inhibit the growth of various bacterial strains.

- Receptor Interaction : It interacts with receptor tyrosine kinases and influences signaling pathways related to cell growth and survival.

This compound primarily acts through the following mechanisms:

-

Receptor Binding : It binds to receptor tyrosine kinases, which are crucial for mediating insulin-like growth factor 1 (IGF1) signaling. This interaction activates downstream signaling pathways such as:

- Phosphoinositide 3-kinase (PI3K)-Akt pathway

- Ras-mitogen activated protein kinase (MAPK) pathway

- Cytotoxic Effects : In vitro studies have demonstrated that the compound induces cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.

Antitumor Activity

A study evaluated the anticancer effects of imidazole-pyridine derivatives, including this compound, against breast cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity with IC values below 50 µM in various assays, highlighting their potential as therapeutic agents for cancer treatment .

| Compound | Cell Line | IC (µM) | Treatment Duration |

|---|---|---|---|

| This compound | MDA-MB-468 | <50 | 24h |

| Other derivatives | BT474 | <50 | 24h |

Antibacterial Activity

Research has also explored the antibacterial properties of imidazole derivatives. For instance, compounds structurally related to this compound demonstrated significant inhibition against Helicobacter pylori, a common bacterial pathogen associated with gastric ulcers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine, and how are reaction conditions optimized?

- Methodological Answer:

- Friedländer Condensation: React 3-amino-2-formylimidazo[1,2-a]pyridine with aldehydes/ketones under acidic conditions (e.g., AlCl₃) to form imidazodipyridine derivatives. Temperature control (80–120°C) and solvent selection (e.g., ethanol, DMF) are critical for yield .

- Nucleophilic Substitution: Use NaH in DMF to deprotonate the imidazole nitrogen, enabling coupling with halogenated pyridines (e.g., 6-bromopyridin-2-amine). Stirring at 0°C to room temperature minimizes side reactions .

- General Procedure B (Sequence B): Condense aldehyde intermediates (e.g., 4-(6-(hydroxymethyl)pyridin-2-yl)benzaldehyde) with amines (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) in polar aprotic solvents. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify protons on the pyridine (δ 7.5–8.5 ppm) and imidazole (δ 6.5–7.2 ppm) rings. Coupling patterns distinguish substituent positions .

- IR: Detect NH₂ stretches (~3350 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

- X-ray Crystallography:

- Use SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2–25°, and R-factor < 0.05. Hydrogen bonding between NH₂ and imidazole N improves structural resolution .

II. Advanced Research Questions

Q. How can computational methods (DFT, QSAR) predict the reactivity or bioactivity of this compound derivatives?

- Methodological Answer:

- QSAR Modeling: Use MOE 2006.08 to correlate electronic (e.g., Log P), steric (e.g., molar refractivity), and lipophilic parameters with antibacterial activity. Validate models with cross-testing (r² > 0.85) .

- DFT Studies: Optimize geometry at the B3LYP/6-31G* level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis data .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer:

- Cross-Validation: If NMR suggests axial chirality but X-ray shows planar geometry, re-examine solvent effects (e.g., DMSO-induced conformational changes) .

- Dynamic Effects: Use variable-temperature NMR to detect fluxional behavior in solution. Compare with solid-state IR to confirm rigidity .

Q. How to design experiments to study substituent effects on biological activity?

- Methodological Answer:

- SAR Workflow:

Synthesize analogs with substituents at the 5-methyl (imidazole) and 2-amino (pyridine) positions.

Test antibacterial activity via MIC assays (e.g., against S. aureus).

Perform regression analysis (e.g., Hansch equation) to link Log P and activity. Lipophilic groups (e.g., CF₃) enhance membrane penetration .

- Coordination Chemistry: Introduce chelating groups (e.g., pyridylamine) to study metal-binding effects. Use UV-Vis titration with Fe³⁺/Cu²⁺ to quantify stability constants .

Q. What are the challenges in achieving high yield in the coupling of imidazole and pyridine rings?

- Methodological Answer:

- Side Reactions: Competing alkylation at the pyridine nitrogen can be minimized by using bulky bases (e.g., LDA) or low temperatures (-20°C) .

- Catalyst Selection: Pd(PPh₃)₄ improves cross-coupling efficiency (e.g., Suzuki-Miyaura) for halogenated intermediates. Monitor reaction progress via TLC (Rf = 0.3–0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.